2-Phenyl-2,3-dihydro-1H-imidazole
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Overview
Description
2-Phenyl-2,3-dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the reaction of an alpha-halo ketone with ammonia or an amine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the dehydrogenation of imidazolines or the reaction of alpha-halo ketones with ammonia under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and hydrogenated imidazole derivatives .
Scientific Research Applications
2-Phenyl-2,3-dihydro-1H-imidazole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-imidazoline
- 2-Benzyl-4,5-imidazoline
- 2-Phenyl-1H-imidazole
Uniqueness
2-Phenyl-2,3-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
151223-79-9 |
---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1H-imidazole |
InChI |
InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7,9-11H |
InChI Key |
JZPLYRGSTJZROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC=CN2 |
Origin of Product |
United States |
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